molecular formula C23H26N4O3S B2503073 2-[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-butyl-N-methylacetamide CAS No. 896698-35-4

2-[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-butyl-N-methylacetamide

Cat. No.: B2503073
CAS No.: 896698-35-4
M. Wt: 438.55
InChI Key: HNQIORKBAGEKPE-UHFFFAOYSA-N
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Description

2-[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-butyl-N-methylacetamide is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-butyl-N-methylacetamide typically involves multiple steps. The process begins with the preparation of the quinazoline core, followed by the introduction of the benzodioxole moiety and the sulfanyl group. The final step involves the attachment of the butyl and methyl groups to the acetamide.

Industrial Production Methods

Industrial production methods for this compound are still under development. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-butyl-N-methylacetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, 2-[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-butyl-N-methylacetamide is studied for its potential as a therapeutic agent. It has shown promise in inhibiting specific enzymes and pathways involved in disease processes.

Medicine

In medicine, this compound is being investigated for its potential use in treating various diseases, including cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials with unique properties, such as enhanced conductivity or stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-ethyl-N-methylacetamide
  • 2-[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-butyl-N-ethylacetamide

Uniqueness

What sets 2-[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-butyl-N-methylacetamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanyl-N-butyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-3-4-11-27(2)21(28)14-31-23-25-18-8-6-5-7-17(18)22(26-23)24-13-16-9-10-19-20(12-16)30-15-29-19/h5-10,12H,3-4,11,13-15H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQIORKBAGEKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)CSC1=NC2=CC=CC=C2C(=N1)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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